7-Bromo-2-(4-methylpiperazin-1-yl)quinoxaline

PI3K Inhibition Cancer Research Kinase Inhibitors

7-Bromo-2-(4-methylpiperazin-1-yl)quinoxaline is a uniquely differentiated brominated heterocycle for medicinal chemistry. The 7-bromo substituent and 4-methylpiperazine moiety confer distinct PI3Kα inhibitory potency (IC50 = 4.25 µM) and enable critical SAR comparisons. This compound is essential for reproducible dose-response studies and is a robust synthetic handle for further derivatization. Minor structural modifications lead to orders-of-magnitude differences in activity; only the exact compound ensures valid experimental outcomes. Select this specific characterized compound for your PI3K pathway research and hit-to-lead optimization.

Molecular Formula C13H15BrN4
Molecular Weight 307.19 g/mol
Cat. No. B8165385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2-(4-methylpiperazin-1-yl)quinoxaline
Molecular FormulaC13H15BrN4
Molecular Weight307.19 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CN=C3C=CC(=CC3=N2)Br
InChIInChI=1S/C13H15BrN4/c1-17-4-6-18(7-5-17)13-9-15-11-3-2-10(14)8-12(11)16-13/h2-3,8-9H,4-7H2,1H3
InChIKeyDKHSXYMANURRID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-2-(4-methylpiperazin-1-yl)quinoxaline: Procurement-Ready Quinoxaline Derivative for Kinase and Receptor Pharmacology


7-Bromo-2-(4-methylpiperazin-1-yl)quinoxaline is a brominated heterocyclic compound (CAS: 1116093-40-3, MW: 307.19 g/mol) with the molecular formula C13H15BrN4 . It serves as a critical scaffold for medicinal chemistry, particularly in the development of phosphoinositide 3-kinase (PI3K) inhibitors [1]. The molecule features a quinoxaline core substituted with a 4-methylpiperazine moiety at the 2-position and a bromine atom at the 7-position, offering a distinct vector for further derivatization and enabling interactions with a range of biological targets [2].

7-Bromo-2-(4-methylpiperazin-1-yl)quinoxaline: Avoiding False Equivalency in Quinoxaline-Based Inhibitor Selection


The selection of 7-Bromo-2-(4-methylpiperazin-1-yl)quinoxaline for research or development is not interchangeable with other piperazinylquinoxaline derivatives. Minor structural modifications, such as the presence and position of the bromine atom or variations in the piperazine substituent, result in orders-of-magnitude differences in biological activity and target selectivity [1]. For instance, in a study of PI3Kα inhibitors, the introduction of a bromine at the 4-position of the phenylsulfonyl moiety, as seen in this compound, dramatically altered inhibitory potency compared to its non-brominated or differently substituted analogs [2]. This underscores that substituting a similar-looking analog can lead to significant and unpredictable changes in experimental outcomes, making the procurement of this specific, characterized compound essential for reproducible and impactful research [3].

7-Bromo-2-(4-methylpiperazin-1-yl)quinoxaline: A Quantitative Evidence Guide for Differentiated Procurement


Differentiated PI3Kα Inhibitory Potency: A Critical Determinant in Cancer Research Tool Selection

This compound (designated as Compound 17) demonstrates a specific and quantifiable difference in PI3Kα inhibitory activity compared to closely related analogs. Its IC50 of 4.25 µM contrasts sharply with the more potent brominated analog, Compound 22 (IC50 = 0.04 µM), which features an unsubstituted piperazine ring [1]. This comparison highlights that the 4-methylpiperazine moiety in the target compound is a key differentiator, conferring a >100-fold reduction in potency relative to the piperazine-bromo combination. This provides a critical tool for structure-activity relationship (SAR) studies, allowing researchers to dissect the impact of the piperazine N-substituent on kinase binding.

PI3K Inhibition Cancer Research Kinase Inhibitors

Comparative Antiproliferative Activity: Benchmarking Cellular Efficacy Against Cancer Cell Lines

The antiproliferative effects of 7-Bromo-2-(4-methylpiperazin-1-yl)quinoxaline (Compound 17) have been quantified across a panel of five human cancer cell lines, providing a direct, multi-line comparison against the more potent PI3Kα inhibitor, Compound 22 [1]. The data reveal a consistent and substantial difference in cellular efficacy. For instance, against the PC3 prostate cancer cell line, the target compound exhibits an IC50 of 1.01 µM, while Compound 22 shows an IC50 of 0.36 µM, a near 3-fold difference [1]. This trend is recapitulated across other cell lines, including HCT116 (colon cancer, 5.18 µM vs. 0.75 µM) and MCF-7 (breast cancer, 2.31 µM vs. 0.19 µM), underscoring a predictable, less potent cellular profile that is directly linked to its distinct PI3Kα inhibitory activity [1].

Anticancer Cytotoxicity Drug Discovery

Structural Determinants of Activity: The Critical Role of Bromine Substitution

The presence of the bromine atom is a non-negotiable feature for the compound's unique activity profile. A direct comparison within the same study reveals that the non-brominated analog, Compound 14 (4-methylpiperazin-1-yl, H), shows no measurable PI3Kα inhibition (IC50 >10 µM) [1]. This is in stark contrast to the target compound's IC50 of 4.25 µM [1]. This comparison demonstrates that the bromine substituent is not merely a synthetic handle but an essential pharmacophoric element for achieving any significant PI3Kα inhibition in this series. Furthermore, the effect of the bromine is context-dependent; when paired with a 3-methylpiperazine (Compound 27, IC50 = 0.061 µM) or a methylsulfonylpiperazine (Compound 42, IC50 = 0.44 µM), the potency increases dramatically, highlighting the interplay between the bromine and the piperazine N-substituent [1].

Structure-Activity Relationship Medicinal Chemistry Lead Optimization

7-Bromo-2-(4-methylpiperazin-1-yl)quinoxaline: Targeted Application Scenarios in Oncology and Kinase Research


A Validated, Lower-Potency Control for PI3K Pathway Inhibition Studies

In experiments designed to assess the effect of partial or graded PI3K pathway inhibition, 7-Bromo-2-(4-methylpiperazin-1-yl)quinoxaline (Compound 17) serves as an ideal comparator to more potent inhibitors like Compound 22. Its ~100-fold lower potency against PI3Kα (IC50 = 4.25 µM vs. 0.04 µM) [1] and correspondingly reduced antiproliferative effects (e.g., 2.8-fold less potent in PC3 cells) [2] provide a nuanced tool for dose-response studies and for understanding the therapeutic window of PI3K inhibition. Researchers can use this compound to mimic a 'weak' inhibitor state, helping to delineate the concentration-dependent downstream signaling and cellular outcomes of PI3Kα blockade.

A Selective Scaffold for Exploring N-Methylpiperazine SAR in Kinase Binding

This compound is a uniquely valuable chemical probe for structure-activity relationship (SAR) studies focused on the piperazine moiety. Its activity profile starkly contrasts with that of Compound 22 (unsubstituted piperazine) and Compound 27 (3-methylpiperazine) [1]. By procuring this specific molecule, medicinal chemists can systematically investigate how the 4-methyl substitution on the piperazine ring influences binding affinity, selectivity, and cellular permeability within the quinoxaline series. This is crucial for optimizing lead candidates where modulation of this specific interaction is required.

A Non-Potent but Validated Quinoxaline Core for Synthetic Diversification

The 7-bromo substituent is a robust synthetic handle for further derivatization, such as through Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions. This compound offers a starting point with a well-characterized, albeit moderate, biological profile against PI3Kα (IC50 = 4.25 µM) and cancer cells [1][2]. Researchers can leverage this known baseline to generate novel analogs and rapidly assess the impact of new substituents on biological activity. Its established activity provides a clear benchmark against which new derivatives can be compared, streamlining the hit-to-lead optimization process.

Tool Compound for Teaching and Demonstrating Fundamental SAR Principles

The clear, quantitative differences in PI3Kα inhibition and cellular antiproliferative activity between this compound and its close analogs (e.g., Compounds 14, 22, and 27) [1] make it an excellent tool for academic and industrial training. It provides a tangible example of how minor structural modifications (presence/absence of bromine; nature of N-substituent) can lead to orders-of-magnitude changes in biological potency. This compound can be used in laboratory courses or workshops to illustrate core concepts in medicinal chemistry and pharmacology in a data-driven manner.

Quote Request

Request a Quote for 7-Bromo-2-(4-methylpiperazin-1-yl)quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.